(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one
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Overview
Description
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one is a chemical compound with a unique structure that includes a hydroxy group, a methyl group, and a methylidene group attached to an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the use of chiral catalysts to induce the formation of the (4R,6R) configuration. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylidene groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one:
4R-cembranoid: A natural cyclic diterpenoid with neuroprotective and nicotine anti-addictive properties.
Phialomustin C and D: Compounds with potent antifungal activities.
Properties
CAS No. |
643755-78-6 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)10-7(9)3-6(4)8/h5-6,8H,1,3H2,2H3/t5-,6-/m1/s1 |
InChI Key |
STQDOOOYQBXMNA-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C(=C)[C@@H](CC(=O)O1)O |
Canonical SMILES |
CC1C(=C)C(CC(=O)O1)O |
Origin of Product |
United States |
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